Iopanoic acid

Catalog No.
S530755
CAS No.
96-83-3
M.F
C11H12I3NO2
M. Wt
570.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iopanoic acid

CAS Number

96-83-3

Product Name

Iopanoic acid

IUPAC Name

2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid

Molecular Formula

C11H12I3NO2

Molecular Weight

570.93 g/mol

InChI

InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17)

InChI Key

OIRFJRBSRORBCM-UHFFFAOYSA-N

SMILES

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O

Solubility

CREAM-COLORED SOLID; SOL IN DIL ALKALI, 95% ALC, OTHER ORG SOLVENTS /DL-ISOMER/
INSOL IN WATER; SOL IN CHLOROFORM & ETHER; SOL IN SOLN OF ALKALI HYDROXIDES & CARBONATES

Synonyms

Acid, Iodopanoic, Acid, Iopanoic, Cholevid, Iodopanoic Acid, Iopagnost, Iopanoic Acid, Polognost, Telepaque

Canonical SMILES

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O

Description

The exact mass of the compound Iopanoic acid is 570.8002 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in chloroform & ether; sol in soln of alkali hydroxides & carbonates. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758646. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Iodobenzenes. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Investigating Bile Acid Impact on Drug Absorption

Researchers utilize Iopanoic acid to explore how bile acids influence the absorption of medications within cell cultures. Bile acids are naturally produced by the liver and aid in digestion by facilitating fat absorption in the intestines. Iopanoic acid's interaction with bile acid receptors on the surface of intestinal cells allows scientists to examine how these receptors might affect how medications are absorbed by the body. This knowledge can be crucial in optimizing drug delivery methods and ensuring medications reach their target sites effectively. [Source: Santa Cruz Biotechnology ()]

Iopanoic acid is an iodine-containing compound primarily used as a radiocontrast medium in medical imaging, particularly in cholecystography. Its chemical formula is C11H12I3NO2C_{11}H_{12}I_3NO_2, and it has a molar mass of approximately 570.93 g/mol. This compound is characterized as a light yellowish-white powder with a faint, distinctive odor. It is practically insoluble in water but soluble in organic solvents such as ethanol and acetone .

Iopanoic acid's mechanism of action in cholecystography is based on its radiopaque properties. Radiopaque substances absorb X-rays, and when Iopanoic acid is taken up by the gallbladder, it appears brighter on X-ray images, allowing visualization of the organ [].

, particularly involving deiodination. It acts as a substrate for type 1 deiodinase, leading to its monodeiodination in biological systems. This reaction is significant because it contributes to the regulation of thyroid hormone levels by inhibiting the conversion of thyroxine (T4) to triiodothyronine (T3) through the inhibition of 5'-deiodinase enzymes .

In laboratory settings, iopanoic acid can be analyzed using spectrophotometric methods to assess its purity and identity through its infrared absorption spectrum .

The synthesis of iopanoic acid typically involves the iodination of phenolic compounds followed by a series of chemical transformations to introduce the amino and carboxylic acid functional groups. One common method includes the reaction of 3-amino-2,4,6-triiodophenol with ethyl acrylate or similar reagents under controlled conditions to yield iopanoic acid .

Iopanoic acid is primarily utilized as a radiocontrast agent in diagnostic imaging procedures. Its ability to absorb X-rays makes it valuable for visualizing the gallbladder and biliary tract during cholecystography. Additionally, due to its inhibitory effects on thyroid hormone metabolism, it has been explored for therapeutic applications in hyperthyroid conditions .

Studies have demonstrated that iopanoic acid interacts with various biological systems by inhibiting deiodinase enzymes, which are crucial for thyroid hormone metabolism. This interaction leads to decreased levels of T3 and may affect metabolic processes regulated by thyroid hormones. Research indicates that iopanoic acid can significantly alter plasma concentrations of thyroid hormones when administered alongside other treatments for hyperthyroidism .

Iopanoic acid shares structural and functional similarities with several other iodine-containing compounds used in medical imaging and thyroid hormone regulation. Here are some notable comparisons:

Compound NameChemical FormulaPrimary UseUnique Features
Ipodate SodiumC₁₁H₁₃I₃N₁O₂NaRadiocontrast mediumSodium salt form; more soluble than iopanoic acid
Calcium IpodateC₁₁H₁₃I₃N₁O₂CaRadiocontrast mediumCalcium salt; used for similar imaging purposes
Thyroid HormonesT4 (Thyroxine) / T3 (Triiodothyronine)Hormonal regulationEndogenous hormones; not used as contrast agents

Uniqueness of Iopanoic Acid: Iopanoic acid is distinct due to its dual role as both a radiocontrast agent and a therapeutic agent for managing hyperthyroidism through its inhibitory action on deiodinase enzymes. Unlike other contrast agents like ipodate sodium and calcium ipodate, which primarily serve imaging purposes, iopanoic acid's influence on thyroid hormone metabolism adds a layer of complexity to its applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

POWDER

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

570.8002 g/mol

Monoisotopic Mass

570.8002 g/mol

Heavy Atom Count

17

Taste

TASTELESS

Odor

FAINTLY AROMATIC

Appearance

Solid powder

Melting Point

MELTS WITH DECOMP BETWEEN 152 DEG & 158 °C
CRYSTALS; SPECIFIC OPTICAL ROTATION (ETHANOL, 2%): -5.2 +/- 0.1 DEG @ 20 °C/D; MP: 162-163 °C /L-ISOMER/
CRYSTALS; SPECIFIC OPTICAL ROTATION (ETHANOL, 2%): +5.1 +/- 0.1 DEG @ 20 °C/D; MP: 162 °C /D-ISOMER/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FE9794P71J

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Contrast Media
ORALLY AS A RADIOPAQUE MEDIUM IN CHOLECYSTOGRAPHY. ALTHOUGH NOT THE METHOD OF CHOICE, IT MAY ALSO BE USED FOR ORAL CHOLANGIOGRAPHY.
USUAL REGIMEN IS TO GIVE PT FAT-FREE EVENING MEAL FOLLOWING WHICH IOPANOIC ACID IS ADMIN APPROX 10 HR BEFORE TIME SCHEDULED FOR ROENTGENOGRAPHY. IMMEDIATELY AFTER ROENTGEN EXAM, PT IS GIVEN HIGH-FAT MEAL & ADDITIONAL EXPOSURES ARE MADE...TO EVALUATE CONTRACTION OF GALL BLADDER & TO VISUALIZE PATENCY OF EXTRAHEPATIC DUCTS. WHEN LATTER STRUCTURES ARE OF PARTICULAR INTEREST, DOSE OF IOPANOIC ACID MAY BE INCR TO 5 OR 6 G. DOSE--3 TO 6 G; USUAL, 3 G.
TYROPANOATE 3 G, IOCETAMIC ACID 4.5 G, IOPANOIC ACID 3 G & IOCETAMIC ACID 3 G, WERE EVALUATED IN 800 PT. IOCETAMIC ACID IS AS RELIABLE & EFFECTIVE AS TYROPANOATE OR IOPANOIC ACID IN CHOLECYSTOGRAPHY. 3 G DOSE PRODUCES CHOLECYSTOGRAMS AS SATISFACTORY AS 4.5 G WITH LOWER INCIDENCE OF CRAMPS.

MeSH Pharmacological Classification

Contrast Media

ATC Code

V - Various
V08 - Contrast media
V08A - X-ray contrast media, iodinated
V08AC - Watersoluble, hepatotropic x-ray contrast media
V08AC06 - Iopanoic acid

Mechanism of Action

.../IT/ SUPPRESSES THYROID FUNCTION IN EUTHYROID AND HYPERTHYROID INDIVIDUALS.
TSH INDUCED SECRETION OF 3,3'-DIIODOTHYRONINE, 3',5'-T2, & 3,5-T2 BY PERFUSED DOG THYROID WAS DETERMINED. IOPANOATE (10-5 MOLAR) & IPODATE (10-5 MOLAR), BOTH INHIBITORS OF PERIPHERAL IODOTHYRONINE DEIODINATION, INHIBITED 3,3'-DIIODOTHYRONINE SECRETION.
THE ABILITY OF ROENTGENOGRAPHIC CONTRAST AGENTS TO INHIBIT BINDING OF (125)I-LABELED T3 TO NUCLEAR RECEPTORS WAS STUDIED DURING INCUBATION OF RAT LIVER NUCLEI OR NUCLEAR EXTRACTS IN VITRO & AFTER IP ADMIN OF THE AGENTS IN VIVO. IOPANOIC ACID INHIBITED BINDING OF T3-(125)I IN VITRO.
CHANGES IN CONCN OF TSH, THYROXINE, T3, & REVERSE T3 IN SERUM WERE EXAMINED IN 21 MALE EUTHYROID SUBJECTS AFTER ORAL ADMIN OF 3 G/DAY OF IOPANOIC ACID. CONCN OF TSH, THYROXINE, & REVERSE T3 INCREASED, WHEREAS CONCN OF T3 DECREASED AFTER ADMIN OF IOPANOIC ACID.

Pictograms

Irritant

Irritant

Other CAS

96-83-3

Absorption Distribution and Excretion

AFTER INGESTION, IT IS ABSORBED PROMPTLY, UNDERGOES CONJUGATION WITH GLUCURONIC ACID IN LIVER, IS CONCENTRATED & STORED IN GALLBLADDER, & IS ELIMINATED IN BILE.
FAILURE OF IOPANOIC ACID TO REACH DIAGNOSTIC CONCN IN BILE AFTER.../ORAL/ DOSES HAS BEEN SHOWN TO BE DUE, IN PART @ LEAST, TO IRREGULAR ABSORPTION. ABSORPTION OF.../ORAL/ DOSED IOPANOIC ACID IN DOGS WAS INCR IN PRESENCE OF BILE SALTS & SODIUM SALT FORM OF THIS AGENT IS ABSORBED MORE UNIFORMLY THAN FREE ACID.
BILIARY EXCRETION RATE OF SODIUM IOPANOATE FITTED BY COMPUTER TO MICHAELIS-MENTEN EQUATION AGAINST ITS UNBOUND PLASMA CONCN AVG MAX VALUE 0.85 MU MOLAR/KG/MIN, & KM VALUE 0.253 MU MOLAR. UNCHANGED IN MONKEY BLOOD & MAINLY NA IOPANOATE ESTER GLUCURONIDE IN BILE.
MAX EXCRETION OF IOPANOIC ACID INTO BILE OF UNANESTHETIZED DOGS WITH BILE FISTULA WAS CLOSELY CORRELATED TO EXCRETION RATE OF BILE SALTS.
For more Absorption, Distribution and Excretion (Complete) data for IOPANOIC ACID (6 total), please visit the HSDB record page.

Metabolism Metabolites

...IOPANOIC ACID...& TYROPANOIC ACID...IN DOGS & MAN...IDENTIFIED AS ESTER GLUCURONIDES. ... POORLY ABSORBED IN CATS... IOPANOIC ACID...PREVIOUSLY... FOUND...TRANSFORMED INTO...WATER-SOL CONJUGATE IN CATS & RE-EXAMINATION OF PROBLEM ESTABLISHED LIMITED GLUCURONIC ACID CONJUGATION OF IOPANOIC & TYROPANOIC ACIDS.

Wikipedia

Iopanoic_acid
4-Methylamphetamine

Drug Warnings

IT IS CONTRAINDICATED IN PT WITH ACUTE NEPHRITIS AND UREMIA, SINCE IT IS ELIMINATED BY THE KIDNEYS. IT SHOULD NOT BE ADMIN WHEN DISORDERS OF THE GI TRACT EXIST WHICH PREVENT ABSORPTION OF THE MEDIUM.
IOPANOIC ACID APPEARS TO COMPETE WITH BILIRUBIN FOR HEPATIC UPTAKE, RESULTING IN TRANSIENT ELEVATIONS OF SERUM BILIRUBIN.
CONTRAST NEPHROPATHY IS AN ADVERSE ALTERATION IN RENAL FUNCTION INDUCED BY INTRAVASCULAR CONTRAST MEDIA. THE INCIDENCE OF CONTRAST NEPHROPATHY IN THE GENERAL HOSPITALIZED POPULATION IS ABOUT 5%, & IS ASSOCIATED WITH PREEXISTING RENAL INSUFFICIENCY & DIABETES MELLITUS. AS MANY AS TWO-THIRDS OF PATIENTS WITH CHRONIC RENAL FAILURE MAY EXPERIENCE AN ACUTE DETERIORATION IN RENAL FUNCTION FOLLOWING EXPOSURE. DIABETIC PATIENTS WITH PREEXISTING RENAL INSUFFICIENCY ARE AT AN EVEN GREATER RISK; ABOUT 75% OF SUCH PATIENTS WILL EXPERIENCE RENAL COMPLICATIONS. IN MULTIPLE MYELOMA THE RISK OF CONTRAST-INDUCED RENAL FAILURE IS LOW, & PROBABLY INVOLVES A DIFFERENT PATHOGENESIS THAN SEEN IN OTHER CASES OF CONTRAST NEPHROPATHY. PERIPHERAL VASCULAR DISEASE, HYPERTENSION, OLD AGE & LARGE & REPEATED DOSES OF CONTRAST MAY INCREASE THE RISK IN SUSCEPTIBLE PATIENTS.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

A MIXT OF M-NITROBENZALDEHYDE, BUTYRIC ANHYDRIDE, AND SODIUM BUTYRATE IS HEATED IN XYLENE AT REFLUX FOR 12 HR TO EFFECT A PERKIN CONDENSATION YIELDING M-NITRO-ALPHA-ETHYLCINNAMIC ACID. THE ACID IS EXTRACTED WITH AQ ALKALI AND REDUCED WITH HYDROGEN IN THE PRESENCE OF RANEY NICKEL. THE RESULTING M-AMINO-ALPHA-ETHYLHYDROCINNAMIC ACID IS IODINATED WITH IODINE MONOCHLORIDE IN ACETIC ACID SOLN AND CRUDE IOPANOIC ACID THUS FORMED IS PURIFIED BY CRYSTALLIZATION FROM ETHYL ACETATE.

General Manufacturing Information

US PATENT 2,705,726 (1955 TO STERLING DRUG).

Analytic Laboratory Methods

ANALYSIS OF RADIOLOGICAL CONTRAST MEDIA, INCLUDING IOPANOIC ACID, BY REVERSE-PHASE ION-PAIR HIGH-PRESSURE LIQUID CHROMATOGRAPHY. SPECTROPHOTOMETRIC ANALYSIS OF THE ELUATES WAS AT 240 NM.

Interactions

RESULTS INDICATE THAT HEPATIC METABOLISM OF IOPANOATE TO ITS GLUCURONIDE IS DECREASED BY ETHER & PENTOBARBITAL ANESTHESIA IN COMPARISON TO URETHANE ANESTHESIA OR DECEREBRATION.
A SINGLE CASE HAS BEEN REPORTED OF POOR RADIOGRAPHIC VISUALIZATION OF THE GALL BLADDER DUE APPARENTLY TO AN INTERACTION BETWEEN IOPANOIC ACID AND CHOLESTYRAMINE WITHIN THE GUT.
IOPANOIC ACID ADMIN RESULTS IN INCR SULFOBROMOPHTHALEIN (BSP) RETENTION, PROBABLY BY COMPETING WITH BSP FOR CONCN AND EXCRETION BY THE LIVER.
STUDIES ON THE FACTORS THAT INFLUENCE THE INTESTINAL ABSORPTION OF CHOLECYSTOPAQUES REVEALED THAT CHOLESTYRAMINE DECREASED THE ABSORPTION OF IOPANOIC ACID. IOPANOIC ACID WAS ABSORBED RELATIVELY SLOWLY & EXCRETED AT A CONSTANT RATE.
IN HEALTHY SUBJECTS, TEMPORAL CHANGES IN THE RESPONSES OF SERUM TSH & PROLACTIN (PRL) TO A FIXED DOSE OF TRH (SYNTHETIC TSH-RELEASING HORMONE, 500 MUG, IV) WERE STUDIED & SERUM T4, T3, & RT3 CONCN WERE ASSESSED BEFORE, IMMEDIATELY AFTER, & THEN AT WEEKLY INTERVALS AFTER THE 3 DAILY DOSES OF IOPANOIC ACID. BOTH BASAL & TRH-STIMULTED TSH CONCN WERE INCREASED AT THE END OF THE PERIOD OF IP ADMIN. SERUM T3 CONCN WAS DECREASED.

Stability Shelf Life

DARKENS ON EXPOSURE TO LIGHT

Dates

Modify: 2023-08-15

Analysis of Iophenoxic Acid Analogues in Small Indian Mongoose (Herpestes Auropunctatus) Sera for Use as an Oral Rabies Vaccination Biological Marker

Are R Berentsen, Robert T Sugihara, Cynthia G Payne, Israel Leinbach, Steven F Volker, Ad Vos, Steffen Ortmann, Amy T Gilbert
PMID: 31205294   DOI: 10.3791/59373

Abstract

The small Indian mongoose (Herpestes auropunctatus) is a reservoir of rabies virus (RABV) in Puerto Rico and comprises over 70% of animal rabies cases reported annually. The control of RABV circulation in wildlife reservoirs is typically accomplished by a strategy of oral rabies vaccination (ORV). Currently no wildlife ORV program exists in Puerto Rico. Research into oral rabies vaccines and various bait types for mongooses has been conducted with promising results. Monitoring the success of ORV relies on estimating bait uptake by target species, which typically involves evaluating a change in RABV neutralizing antibodies (RVNA) post vaccination. This strategy may be difficult to interpret in areas with an active wildlife ORV program or in areas where RABV is enzootic and background levels of RVNA are present in reservoir species. In such situations, a biomarker incorporated with the vaccine or the bait matrix may be useful. We offered 16 captive mongooses placebo ORV baits containing ethyl-iophenoxic acid (et-IPA) in concentrations of 0.4% and 1% inside the bait and 0.14% in the external bait matrix. We also offered 12 captive mongooses ORV baits containing methyl-iophenoxic acid (me-IPA) in concentrations of 0.035%, 0.07% and 0.14% in the external bait matrix. We collected a serum sample prior to bait offering and then weekly for up to eight weeks post offering. We extracted Iophenoxic acids from sera into acetonitrile and quantified using liquid chromatography/mass spectrometry. We analyzed sera for et-IPA or me-IPA by liquid chromatography-mass spectrometry. We found adequate marking ability for at least eight and four weeks for et- and me-IPA, respectively. Both IPA derivatives could be suitable for field evaluation of ORV bait uptake in mongooses. Due to the longevity of the marker in mongoose sera, care must be taken to not confound results by using the same IPA derivative during consecutive evaluations.


Placebo Oral Rabies Vaccine Bait Uptake by Small Indian Mongooses (

Are R Berentsen, Richard B Chipman, Kathleen M Nelson, Kenneth S Gruver, Frank Boyd, Steven F Volker, Amy J Davis, Ad Vos, Steffen Ortmann, Amy T Gilbert
PMID: 31750771   DOI:

Abstract

The small Indian mongoose (
) is a rabies reservoir in areas of the Caribbean including Puerto Rico, but no rabies vaccination program targeting this host exists. We used two derivatives of iophenoxic acid (IPA) to evaluate placebo oral rabies vaccine bait uptake by mongooses in southwestern Puerto Rico. We hand-distributed baits at an application rate of 200 baits/km
at three, 400 ha, sites during autumn 2016 and spring 2017. Each site contained 90-100 cage traps in a 100 ha central trapping area. We used ethyl-IPA as a biological marker during the autumn and methyl-IPA during the spring. We live captured mongooses for 10 consecutive days, beginning 1 wk following bait application. We obtained a serum sample from captured mongooses and analyzed the sera for ethyl- and methyl-IPA by liquid chromatography-mass spectrometry. During autumn 2016, 63% (55/87) mongooses sampled were positive for ethyl-IPA. In spring 2017, 69% (85/123) of mongooses were positive for methyl-IPA. Pooling seasons, accounting for recaptures between years, and disregarding marker type, 74% (133/179) unique mongooses were positive for IPA biomarker, indicating bait consumption during either the autumn, spring, or both trials. We conclude that distributing baits at an application rate of 200 baits/km
is sufficient to reach over 60% of the target mongoose population in dry forest habitats of Puerto Rico.


Iopanoic Acid to Treat Acute Psychiatric Crisis Associated With Thyrotoxicosis: Three Case Reports and Review of the Literature

Jennifer S Way, Yang Shen, Dorothy S Martinez
PMID: 26474011   DOI: 10.1097/JCP.0000000000000418

Abstract




Testing of a palatable bait and compatible vaccine carrier for the oral vaccination of European badgers (Meles meles) against tuberculosis

Sonya Gowtage, Gareth A Williams, Ray Henderson, Paul Aylett, Duncan MacMorran, Si Palmer, Andy Robertson, Sandrine Lesellier, Stephen P Carter, Mark A Chambers
PMID: 28077246   DOI: 10.1016/j.vaccine.2016.12.004

Abstract

The oral vaccination of wild badgers (Meles meles) with live Bacillus Calmette-Guérin (BCG) is one of the tools being considered for the control of bovine tuberculosis (caused by Mycobacterium bovis) in the UK. The design of a product for oral vaccination requires that numerous, and often competing, conditions are met. These include the need for a highly palatable, but physically stable bait that will meet regulatory requirements, and one which is also compatible with the vaccine formulation; in this case live BCG. In collaboration with two commercial bait companies we have developed a highly attractive and palatable bait recipe designed specifically for European badgers (Meles meles) that meets these requirements. The palatability of different batches of bait was evaluated against a standardised palatable control bait using captive badgers. The physical properties of the bait are described e.g. firmness and colour. The microbial load in the bait was assessed against European and US Pharmacopoeias. The bait was combined with an edible vaccine carrier made of hydrogenated peanut oil in which BCG vaccine was stable during bait manufacture and cold storage, demonstrating <0.5 log
reduction in titre after 117weeks' storage at -20°C. BCG stability in bait was also evaluated at +4°C and under simulated environmental conditions (20°C, 98% Relative Humidity; RH). Finally, iophenoxic acid biomarkers were utilised as a surrogate for the BCG vaccine, to test variants of the vaccine-bait design for their ability to deliver biomarker to the gastrointestinal tract of individual animals. These data provide the first detailed description of a bait-vaccine delivery system developed specifically for the oral vaccination of badgers against Mycobacterium bovis using live BCG.


A method for studies on interactions between a gold-based drug and plasma proteins based on capillary electrophoresis with inductively coupled plasma mass spectrometry detection

Tam T T N Nguyen, Jesper Østergaard, Bente Gammelgaard
PMID: 26329282   DOI: 10.1007/s00216-015-8997-3

Abstract

An analytical method based on capillary electrophoresis (CE) and inductively coupled plasma mass spectrometry (ICP-MS) detection was developed for studies on the interaction of gold-containing drugs and plasma proteins using auranofin as example. A detection limit of 18 ng/mL of auranofin corresponding to 5.2 ng/mL Au and a precision of 1.5 % were obtained. Kinetic studies of the interaction between auranofin and protein were performed by incubation in aqueous solutions as well as 20 % human plasma at 37 °C. The reaction of auranofin with human serum albumin (HSA) and plasma proceeded fast; 50 % of un-bound auranofin disappeared within 2 and 3 min, respectively. By blocking the free cysteine (Cys-34) by iodoacetamide on HSA, it was shown that Cys-34 was the main reaction site for auranofin. By selective labeling of HSA present in 20 % human plasma with iophenoxate, it was demonstrated that HSA was the major auranofin-interacting protein in plasma. The CE-ICP-MS method is proposed as a novel approach for kinetic studies of the interactions between gold-based drugs and plasma proteins. Graphical Abstract Development of a CE-ICP-MS based method allows for studies on interaction of the gold containing drug auranofin with plasma proteins.


An Improved Nonradioactive Screening Method Identifies Genistein and Xanthohumol as Potent Inhibitors of Iodothyronine Deiodinases

Kostja Renko, Sonja Schäche, Carolin S Hoefig, Tim Welsink, Christian Schwiebert, Doreen Braun, Niels-Peter Becker, Josef Köhrle, Lutz Schomburg
PMID: 25962824   DOI: 10.1089/thy.2015.0058

Abstract

Deiodinases (DIO1, 2, and 3) are key enzymes in thyroid hormone (TH) activation and inactivation with impact on energy metabolism, development, cell differentiation, and a number of other physiological processes. The three DIO isoenzymes thus constitute sensitive rate-limiting components within the TH axis, prone to dysregulation by endocrine disruptive compounds or disease state. In animal models and cell culture experiments, they serve as readout for local TH status and disarrangement of the hormonal axis. Furthermore, some human diseases are characterized by apparent deiodinase dysregulation (e.g., the low triiodothyronine syndrome in critical illness). Consequently, these enzymes are targets of interest for the development of pharmacological compounds with modulatory activities. Until now, the portfolio of inhibitors for these enzymes is limited. In the clinics, the DIO1-specific inhibitor propylthiouracil is in use for treatment of severe hyperthyroidism. Other well-known inhibitors (e.g., iopanoic acid or aurothioglucose) are nonselective and block all three isoenzymes. Furthermore, DIO3 was shown to be a potential oncogenic gene, which is strongly expressed in some tumors and might, in consequence, protect tumor tissue form differentiation by TH. With respect to its role in tumorigenesis, specific inhibitors of DIO3 as a potential target for anticancer drugs would be highly desirable. To this end, a flexible and convenient assay for high-throughput screening is needed. We recently described a nonradioactive screening assay, utilizing the classic Sandell-Kolthoff reaction as readout for iodide release from the substrate molecules. While we used murine liver as enzyme source, the assay was limited to murine DIO1 activity testing. Here, we describe the use of recombinant proteins as enzyme sources within the assay, expanding its suitability from murine Dio1 to human DIO1, DIO2, and DIO3.
As proof-of-concept, deiodination reactions catalyzed by these recombinant enzymes were monitored with various nonradioactive substrates and confirmed by liquid chromatography-tandem mass spectrometry.
The contrast agent and known DIO inhibitor iopanoic acid was characterized as readily accepted substrate by DIO2 and Dio3. In a screening approach using established endocrine disrupting compounds, the natural food ingredient genistein was identified as a further DIO1-specific inhibitor, while xanthohumol turned out to potently block the activity of all three isoenzymes.
A rapid nonradioactive screening method based on the Sandell-Kolthoff reaction is suitable for identification of environmental, nutritive and pharmacological compounds modulating activities of human deiodinase enzymes.


Decreased thyroid hormone signaling accelerates the reinnervation of the optic tectum following optic nerve crush in adult zebrafish

Stitipragyan Bhumika, Kim Lemmens, Pieter Vancamp, Lieve Moons, Veerle M Darras
PMID: 25913150   DOI: 10.1016/j.mcn.2015.04.002

Abstract

The regenerative capacity of the adult mammalian central nervous system (CNS) is poor and finding ways to stimulate long distance axonal regeneration in humans remains a challenge for neuroscientists. Thyroid hormones, well known for their key function in CNS development and maturation, more recently also emerged as molecules influencing regeneration. While several studies investigated their influence on peripheral nerve regeneration, in vivo studies on their role in adult CNS regeneration remain scarce. We therefore investigated the effect of lowering T3 signaling on the regeneration of the optic nerve (ON) following crush in zebrafish, a species where full recovery occurs spontaneously. Adult zebrafish were exposed to iopanoic acid (IOP), which lowered intracellular 3,5,3'-triiodothyronine (T3) availability, or to the thyroid hormone receptor β antagonist methylsulfonylnitrobenzoate (C1). Both treatments accelerated optic tectum (OT) reinnervation. At 7days post injury (7dpi) there was a clear increase in the biocytin labeled area in the OT following anterograde tracing as well as an increased immunostaining of Gap43, a protein expressed in outgrowing axons. This effect was attenuated by T3 supplementation to IOP-treated fish. ON crush induced very limited cell death and proliferation at the level of the retina in control, IOP- and C1-treated fish. The treatments also had no effect on the mRNA upregulation of the regeneration markers gap43, tub1a, and socs3b at the level of the retina at 4 and 7dpi. We did, however, find a correlation between the accelerated OT reinnervation and a more rapid resolution of microglia/macrophages in the ON and the OT of IOP-treated fish. Taken together these data indicate that lowering T3 signaling accelerates OT reinnervation following ON crush in zebrafish and that this is accompanied by a more rapid resolution of the inflammatory response.


Selective analysis of human serum albumin based on SEC-ICP-MS after labelling with iophenoxic acid

Julie Maria Dersch, Tam T T N Nguyen, Jesper Østergaard, Stefan Stürup, Bente Gammelgaard
PMID: 25650002   DOI: 10.1007/s00216-015-8507-7

Abstract

Human serum albumin (HSA) is the most abundant protein in the human plasma. HSA has several physiological roles in the human body, including storage and transport. Owing to the predominance of albumin in plasma, HSA is often involved in the protein binding of drugs. The aim of this work was to develop a selective, quantitative method for determining albumin in plasma with the purpose of clarifying the fate of metal-based drugs in biological systems. The method can also be applied for determination of urine albumin, which is of relevance in diagnostics of kidney disease. A selective method for quantification of HSA based on labelling the protein with iophenoxic acid (IPA) was developed. Samples were subjected to size exclusion chromatography (SEC) and detection by inductively coupled plasma mass spectrometry (ICP-MS) monitoring iodine and platinum. The iodine signal for the HSA-IPA complex showed linearity in the range 1 to 250 mg L(-1). The precision was 3.7% and the accuracy 100.7% determined by analysis of a certified HSA reference material. The limit of detection (LOD) and limit of quantification (LOQ) were 0.23 and 9.79 mg L(-1), respectively. The method was applied for analysis of HSA in human plasma and urine samples and for studying the binding of cisplatin to proteins in the human plasma.


A Low-Cost Partner Notification Strategy for the Control of Sexually Transmitted Diseases: A Case Study From Louisiana

Mohammad M Rahman, Mahmud Khan, DeAnn Gruber
PMID: 25689204   DOI: 10.2105/AJPH.2014.302434

Abstract

We estimated the costs and effectiveness of implementing a partner notification (PN) strategy for highly prevalent sexually transmitted diseases (STDs) within the Louisiana STD/HIV Program.
We carried out a telephone-based PN approach on an experimental basis in 2 public STD clinics in Louisiana from June 2010 to May 2012. We monitored data on the resources used for identifying, tracing, treating, and managing the infected cases and their partners to estimate the intervention costs.
Our results indicated that implementation of telephone-based PN should not increase the STD control program's expenses by more than 4.5%. This low-cost PN approach could successfully identify and treat 1 additional infected case at a cost of only $171. We found that the cost per disability-adjusted life year averted (a health outcome measure), because of the adoption of selective screening with partner tracing, was $4499. This was significantly lower than the gross domestic product per capita of the United States, a threshold used for defining highly cost-effective health interventions.
Adoption of PN for gonorrhea and chlamydia should be considered a national strategy for prevention and control of these diseases.


Impaired swim bladder inflation in early life stage fathead minnows exposed to a deiodinase inhibitor, iopanoic acid

Jenna E Cavallin, Gerald T Ankley, Brett R Blackwell, Chad A Blanksma, Kellie A Fay, Kathleen M Jensen, Michael D Kahl, Dries Knapen, Patricia A Kosian, Shane T Poole, Eric C Randolph, Anthony L Schroeder, Lucia Vergauwen, Daniel L Villeneuve
PMID: 28488362   DOI: 10.1002/etc.3855

Abstract

Inflation of the posterior and/or anterior swim bladder is a process previously demonstrated to be regulated by thyroid hormones. We investigated whether inhibition of deiodinases, which convert thyroxine (T4) to the more biologically active form, 3,5,3'-triiodothyronine (T3), would impact swim bladder inflation. Two experiments were conducted using a model deiodinase inhibitor, iopanoic acid (IOP). First, fathead minnow embryos were exposed to 0.6, 1.9, or 6.0 mg/L or control water until 6 d postfertilization (dpf), at which time posterior swim bladder inflation was assessed. To examine anterior swim bladder inflation, a second study was conducted with 6-dpf larvae exposed to the same IOP concentrations until 21 dpf. Fish from both studies were sampled for T4/T3 measurements and gene transcription analyses. Incidence and length of inflated posterior swim bladders were significantly reduced in the 6.0 mg/L treatment at 6 dpf. Incidence of inflation and length of anterior swim bladder were significantly reduced in all IOP treatments at 14 dpf, but inflation recovered by 18 dpf. Throughout the larval study, whole-body T4 concentrations increased and T3 concentrations decreased in all IOP treatments. Consistent with hypothesized compensatory responses, deiodinase-2 messenger ribonucleic acid (mRNA) was up-regulated in the larval study, and thyroperoxidase mRNA was down-regulated in all IOP treatments in both studies. These results support the hypothesized adverse outcome pathways linking inhibition of deiodinase activity to impaired swim bladder inflation. Environ Toxicol Chem 2017;36:2942-2952. Published 2017 Wiley Periodicals Inc. on behalf of SETAC. This article is a US government work and, as such, is in the public domain in the United States of America.


Explore Compound Types